

Personal protective equipment for handling PKH 67

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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986

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Essential Safety and Handling Guide for PKH67

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling PKH67, a green fluorescent cell linker dye. Adherence to these procedures is essential for ensuring laboratory safety and experimental success.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential hazards when working with PKH67. The ethanolic solution of PKH67 is a flammable liquid and can cause serious eye irritation.^[1]

Recommended Personal Protective Equipment for Handling PKH67

PPE Category	Item	Specifications and Use
Hand Protection	Nitrile Gloves	Wear nitrile gloves to protect hands from exposure.[2] Change gloves when contaminated or if the integrity is compromised.[2] Never reuse disposable gloves.[3]
Eye Protection	Safety Goggles with Side Shields	Required to protect against splashes of the dye solution.[2] [3]
Body Protection	Laboratory Coat	A lab coat must be worn to protect skin and clothing.[2][4] Coats with snap closures are preferred for quick removal in an emergency.[3]
Footwear	Closed-toe Shoes	Required in all laboratory areas to protect against spills. [3]

Note: Always consult your institution's specific safety protocols and the material safety data sheet (MSDS) for the most comprehensive guidance.[5]

Operational and Disposal Plans

Proper handling, storage, and disposal of PKH67 are crucial for maintaining its stability and preventing laboratory contamination.

Handling and Storage

- The PKH67 ethanolic dye solution can be stored at room temperature or refrigerated.
- Keep the dye solution tightly capped when not in use to prevent evaporation.
- Protect the dye solution from bright, direct light.

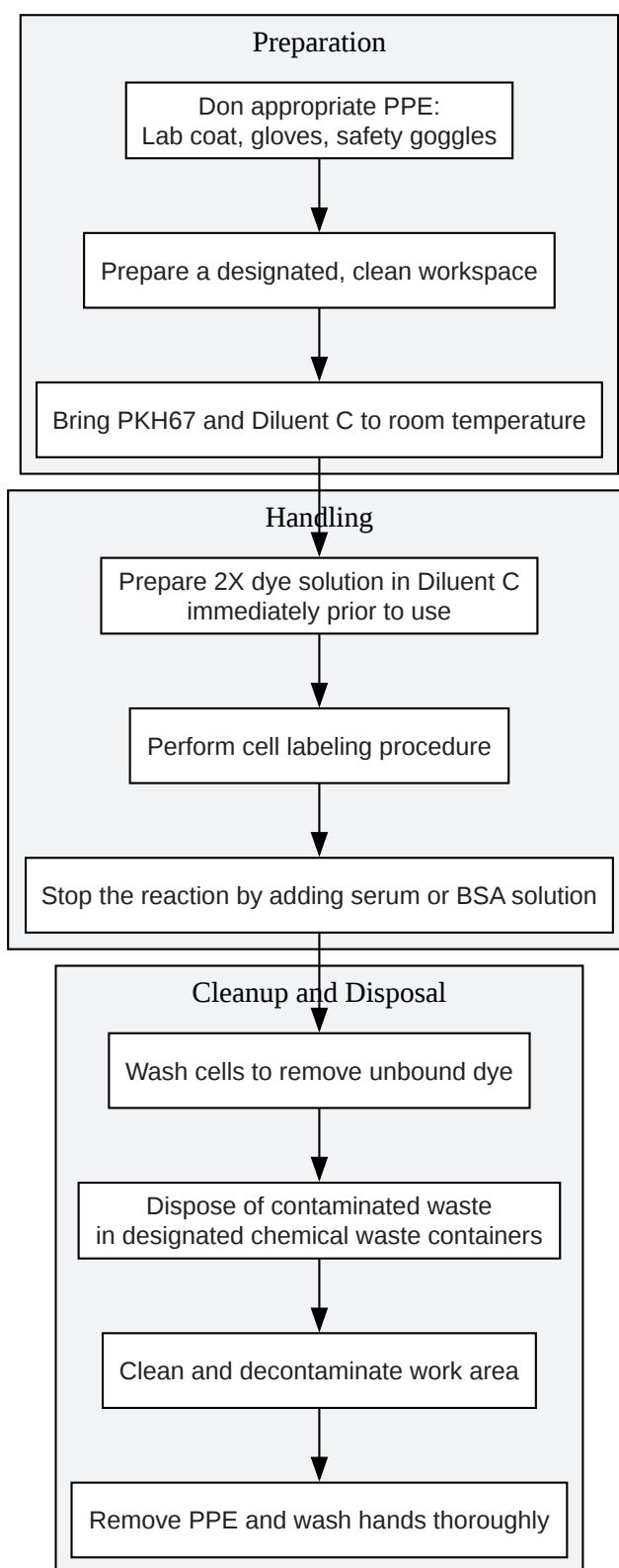
- If crystals are observed in the dye solution, warm it slightly in a 37°C water bath and sonicate or vortex until they redissolve.
- PKH67 is easily hydrolyzed and deteriorates in aqueous solutions; therefore, avoid contact with water during storage and preparation.^{[6][7]} Working solutions should be prepared immediately before use.^[7]

Disposal

- Dispose of unused PKH67 and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
- Consult the component-specific Safety Data Sheet for detailed disposal considerations.^[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of PKH67, from preparation to disposal.



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Safe handling workflow for PKH67.

Experimental Protocol: General Cell Membrane Labeling with PKH67

This protocol provides a step-by-step guide for labeling a suspension of single cells with PKH67.

Materials

- PKH67 Green Fluorescent Cell Linker Kit (includes PKH67 ethanolic dye solution and Diluent C)
- Cell suspension in serum-free medium
- Complete medium (containing serum or 1% BSA)
- Polypropylene centrifuge tubes
- Pipettes and tips
- Centrifuge

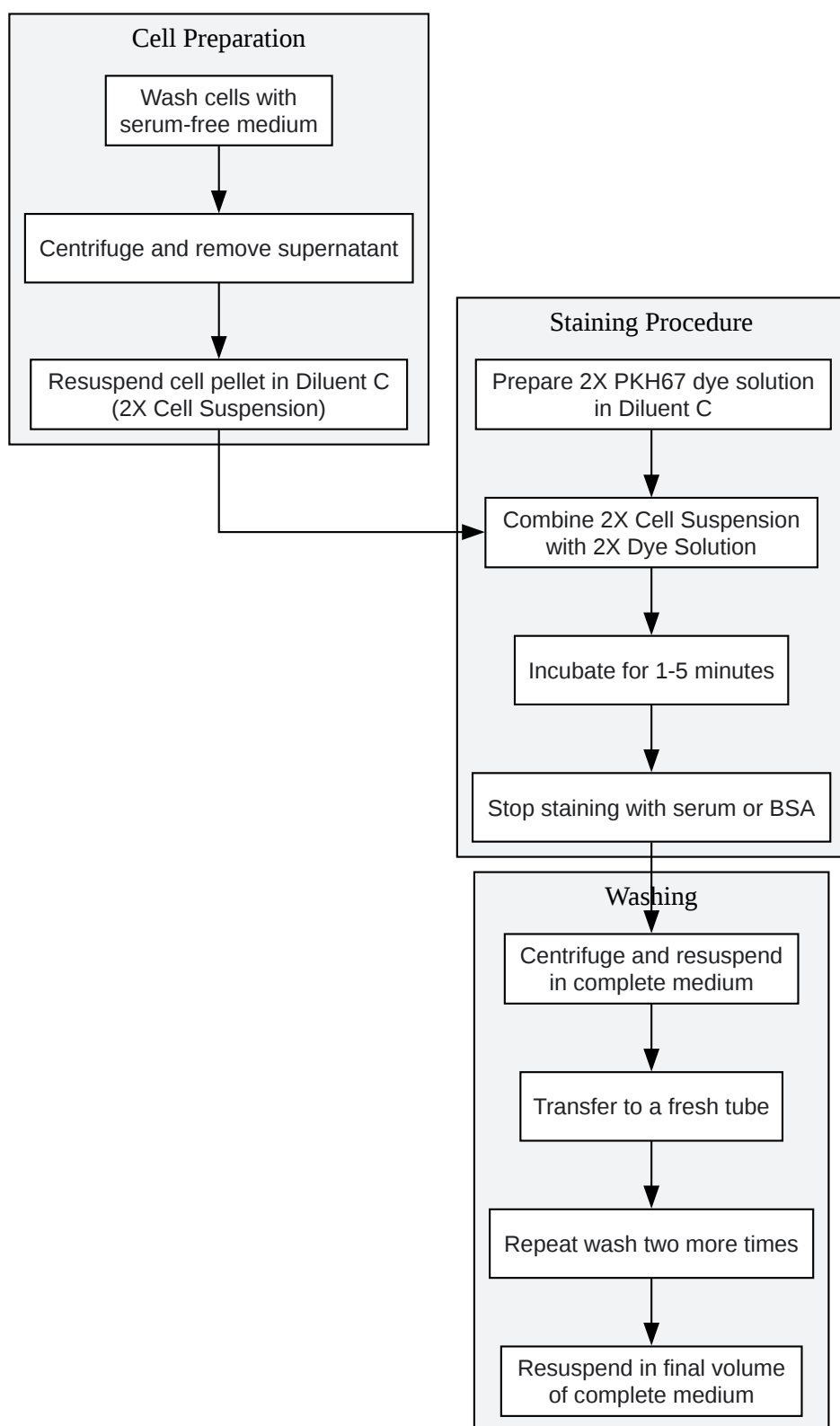
Procedure

- Cell Preparation:
 - Start with a single-cell suspension of 2×10^7 cells in a conical polypropylene tube.
 - Wash the cells once with serum-free medium to remove any residual serum proteins.[8]
 - Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[8]
 - Carefully aspirate the supernatant, leaving no more than 25 μ L.[8]
- Staining:
 - Prepare a 2X cell suspension by adding 250 μ L of Diluent C to the cell pellet and gently pipetting to resuspend.[8]

- Immediately prior to staining, prepare a 2X dye solution (4 μM) by adding 4 μL of the PKH67 ethanolic dye solution to 1 mL of Diluent C in a separate polypropylene tube and mix well.
- Rapidly add the 1 mL of 2X cell suspension to the 1 mL of 2X dye solution and immediately mix by pipetting. The final concentrations will be 1×10^7 cells/mL and 2 μM PKH67.
- Stopping the Reaction:
 - Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.
 - Stop the staining by adding an equal volume (1 mL) of serum or a 1% BSA solution and incubate for 1 minute to allow the binding of excess dye.
- Washing:
 - Dilute the sample with an equal volume of complete medium.
 - Centrifuge the cells at 400 x g for 10 minutes at 20-25°C.
 - Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete medium.
 - Transfer the cell suspension to a fresh sterile conical tube to minimize carryover of unbound dye.
 - Wash the cell pellet two more times with 10 mL of complete medium.
- Final Resuspension:
 - After the final wash, resuspend the cell pellet in an appropriate volume of complete medium for your downstream application.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for cell labeling with PKH67.



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Experimental workflow for PKH67 cell labeling.

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